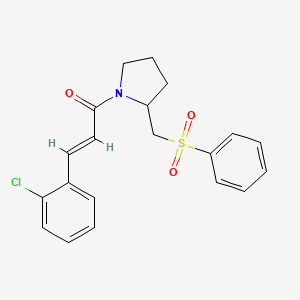

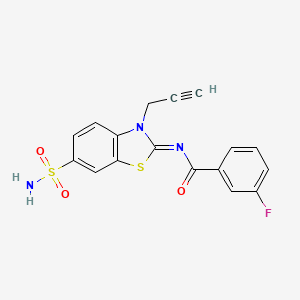

![molecular formula C13H11F3N4O4 B2628921 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1448054-80-5](/img/structure/B2628921.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

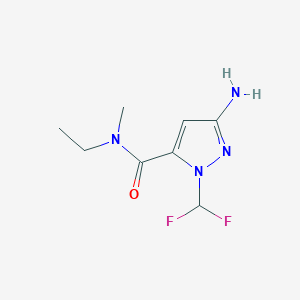

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The presence of a trifluoromethyl group indicates that the compound might have some interesting reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d][1,3]dioxole and 1,2,4-triazole rings in separate steps. The benzo[d][1,3]dioxole ring could potentially be formed through a Pd-catalyzed arylation . The 1,2,4-triazole ring could be formed through a variety of methods, including cyclization reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxole and 1,2,4-triazole rings, as well as the trifluoromethyl group. The benzo[d][1,3]dioxole ring might undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole ring might participate in nucleophilic substitution reactions .Applications De Recherche Scientifique

Synthesis and Characterization : Research by Panchal and Patel (2011) focused on the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives. They achieved this by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes. The synthesized compounds were characterized using spectroscopic studies, confirming their structure and purity (Panchal & Patel, 2011).

In Silico Analysis and Microbial Investigation : A study by Pandya et al. (2019) synthesized a library of compounds including 2-substituted-1-(2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids. These compounds were investigated for their in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The results showed good to moderate antimicrobial activity against various strains (Pandya et al., 2019).

Antimicrobial Activity : Rezki (2016) conducted a study involving the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, displaying promising results (Rezki, 2016).

Positive Inotropic Evaluation : Li et al. (2008) synthesized a series of related compounds and evaluated their positive inotropic activities. They found that several compounds showed favorable activity compared to the standard drug Milrinone. This indicates potential therapeutic applications in cardiovascular diseases (Li et al., 2008).

Synthesis of Iso-C-nucleoside Analogues : Otero et al. (2005) explored the reaction of 1-(Methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-ones with 3-amino-1H-1,2,4-triazole. This synthesis led to the creation of triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidines, showcasing the versatility of such compounds in synthesizing nucleoside analogues (Otero et al., 2005).

Antagonist Radioligand for A2B Adenosine Receptors : Baraldi et al. (2004) synthesized MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors. This compound represents a potential tool for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O4/c1-19-11(13(14,15)16)18-20(12(19)22)5-10(21)17-7-2-3-8-9(4-7)24-6-23-8/h2-4H,5-6H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRPLPPMMHDFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

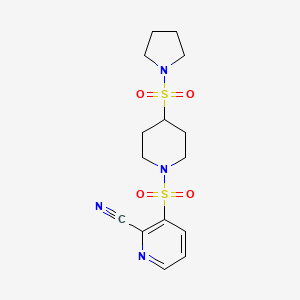

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)

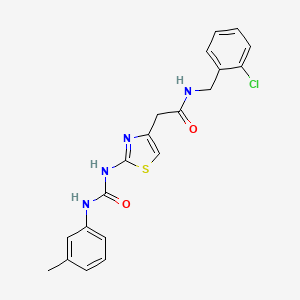

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)

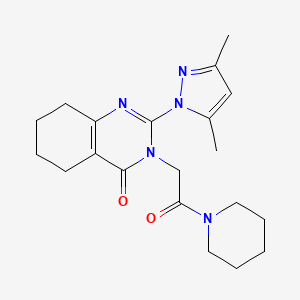

![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)

![2-[(4-Iodophenyl)amino]acetohydrazide](/img/structure/B2628860.png)